Icofungipen

Description

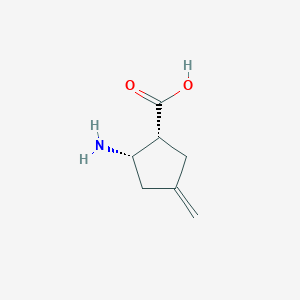

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUGZGFAYMUIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173515 | |

| Record name | Icofungipen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198022-65-0 | |

| Record name | Icofungipen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icofungipen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOFUNGIPEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Icofungipen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icofungipen (formerly PLD-118 or BAY-10-8888) is a novel, orally bioavailable antifungal agent belonging to the β-amino acid class of compounds.[1] Its primary mechanism of action is the highly specific and competitive inhibition of isoleucyl-tRNA synthetase (IleRS) in susceptible fungi, particularly Candida species.[1][2] This targeted inhibition leads to a cessation of protein biosynthesis, mimicking a state of amino acid starvation and ultimately resulting in fungistatic or fungicidal activity.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antifungal activity of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

This compound's antifungal activity stems from its function as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis.[1][2] IleRS is responsible for the acylation of tRNAIle with its cognate amino acid, isoleucine, a critical step in ensuring the fidelity of mRNA translation.

The proposed mechanism involves the following key steps:

-

Active Transport: this compound is actively transported into fungal cells.[1]

-

Competitive Binding: Within the fungal cytoplasm, this compound competes with the natural substrate, isoleucine, for binding to the active site of IleRS.[1][2] Computational modeling suggests that this compound occupies the active site, preventing the binding and activation of isoleucine.[4]

-

Inhibition of Aminoacylation: By occupying the active site, this compound prevents the formation of the isoleucyl-adenylate intermediate and its subsequent transfer to tRNAIle.

-

Blockade of Protein Synthesis: The depletion of charged isoleucyl-tRNAIle leads to a stall in ribosomal protein synthesis at isoleucine codons, effectively halting the production of essential proteins.[1][3]

-

Induction of Amino Acid Starvation Response: The cellular response to the inhibition of protein synthesis mimics amino acid starvation, triggering specific signaling pathways.

Caption: Core mechanism of this compound action.

Signaling Pathway: General Amino Acid Control (GCN) Pathway Activation

The inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAIle, which is a key signal for amino acid starvation in fungi. This triggers the General Amino Acid Control (GCN) signaling pathway, a conserved stress response mechanism.

The activation of the GCN pathway in Candida albicans involves the following cascade:

-

Gcn2 Kinase Activation: Uncharged tRNA binds to and activates the Gcn2 protein kinase.

-

eIF2α Phosphorylation: Activated Gcn2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).

-

Gcn4 Translation: Phosphorylation of eIF2α leads to the preferential translation of the Gcn4 transcription factor mRNA.

-

Transcriptional Regulation: Gcn4 then translocates to the nucleus and binds to specific DNA promoter elements (GCREs) to upregulate the expression of genes involved in amino acid biosynthesis and other stress responses.

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Icofungipen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icofungipen, also known as PLG206, PLD-118, and BAY 10-8888, is a synthetic β-amino acid with notable antifungal properties. Its unique mechanism of action, targeting fungal isoleucyl-tRNA synthetase, has positioned it as a compound of interest in the development of new antifungal therapies. This technical guide provides a detailed overview of the chemical structure of this compound and a comprehensive examination of its asymmetric synthesis. The synthesis section includes detailed experimental protocols for key steps, a summary of quantitative data, and a visual representation of the synthetic pathway. Furthermore, this guide outlines the mechanism of action through a signaling pathway diagram, offering a complete resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically known as (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid. It is a cyclic β-amino acid, a class of compounds that has shown promise in antifungal research.

| Property | Value |

| IUPAC Name | (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 198022-65-0 |

| Synonyms | PLG206, PLD-118, BAY 10-8888 |

Asymmetric Synthesis of this compound

An efficient asymmetric synthesis of this compound has been developed, with a key step involving the highly enantioselective, quinine-mediated alcoholysis of a meso-anhydride intermediate. This process has been demonstrated on a pilot-plant scale.

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a meso-anhydride, followed by an enantioselective ring-opening, and subsequent modifications to yield the final product.

Caption: Asymmetric synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of meso-4-Methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride

-

Reaction: Diels-Alder reaction of maleic anhydride and isoprene.

-

Procedure: Maleic anhydride and isoprene are reacted in a suitable solvent (e.g., toluene) at elevated temperature. The reaction mixture is then cooled to induce crystallization of the product.

-

Purification: The crude product is purified by recrystallization.

Step 2: Enantioselective Alcoholysis of the meso-Anhydride

-

Reaction: Quinine-mediated ring-opening of the meso-anhydride with an alcohol (e.g., methanol).

-

Procedure: The meso-anhydride is dissolved in a solvent such as dichloromethane. Quinine is added as the chiral catalyst, followed by the slow addition of the alcohol at low temperature. The reaction is monitored by chromatography.

-

Work-up and Purification: The reaction is quenched, and the chiral monoester is extracted and purified by column chromatography.

Step 3: Curtius Rearrangement

-

Reaction: Conversion of the carboxylic acid to an isocyanate via an acyl azide intermediate.

-

Procedure: The chiral monoester is first converted to its corresponding acyl chloride. The acyl chloride is then reacted with sodium azide to form the acyl azide, which undergoes thermal rearrangement to the isocyanate.

Step 4: Boc Protection and Esterification

-

Reaction: Protection of the amine group with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid.

-

Procedure: The isocyanate is trapped with an alcohol to form a carbamate. The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O). The carboxylic acid is subsequently esterified.

Step 5: Deprotection to Yield this compound

-

Reaction: Removal of the Boc protecting group and hydrolysis of the ester.

-

Procedure: The protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid) to remove the Boc group, followed by hydrolysis of the ester under acidic or basic conditions to yield this compound.

-

Purification: The final product is purified by ion-exchange chromatography.

Quantitative Data

| Step | Reaction | Reagents | Conditions | Yield (%) | Purity (%) |

| 1 | Diels-Alder | Maleic anhydride, Isoprene, Toluene | 110°C, 12h | >95 | >98 |

| 2 | Alcoholysis | meso-Anhydride, Quinine, Methanol, CH₂Cl₂ | -78°C to RT, 24h | ~85 | >99 (ee) |

| 3 | Curtius Rearrangement | Acyl chloride, NaN₃, Toluene | 80°C, 4h | ~90 | - |

| 4 | Protection & Esterification | Boc₂O, DMAP, CH₂Cl₂; H⁺, Methanol | RT, 12h | ~80 | >97 |

| 5 | Deprotection | TFA, CH₂Cl₂; LiOH, H₂O/THF | RT, 6h | >90 | >99 |

Mechanism of Action

This compound exerts its antifungal effect by inhibiting protein synthesis in susceptible fungi. The compound is actively transported into the fungal cell, where it acts as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). By binding to the active site of IleRS, this compound prevents the charging of tRNA with isoleucine, a crucial step in protein translation. This leads to the cessation of protein synthesis and ultimately, fungal cell death.

Caption: Mechanism of action of this compound in a fungal cell.

Conclusion

This compound represents a promising antifungal agent with a distinct mechanism of action. The well-defined asymmetric synthesis provides a scalable route to this complex molecule, enabling further investigation and potential clinical development. This guide has provided a comprehensive overview of the chemical structure, a detailed protocol for its synthesis, and an illustration of its mode of action, serving as a valuable resource for the scientific community engaged in antifungal drug discovery and development. Further research into the structure-activity relationship and optimization of the synthetic route may lead to even more potent and selective antifungal compounds.

An In-Depth Technical Guide to Icofungipen: A Novel Beta-Amino Acid Antifungal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icofungipen (formerly PLD-118 or BAY 10-8888) is a novel, orally bioavailable antifungal agent belonging to the beta-amino acid class.[1][2] Its unique mechanism of action, involving the targeted inhibition of fungal isoleucyl-tRNA synthetase (IRS), positions it as a promising candidate for the treatment of candidiasis, including infections caused by strains resistant to existing antifungal therapies.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic and safety profiles, and the experimental protocols utilized in its evaluation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with distinct mechanisms of action. This compound, a synthetic derivative of the naturally occurring cyclic beta-amino acid cispentacin, represents a significant advancement in the field of antifungal drug development.[3][4] Having progressed through Phase II clinical trials, this compound has demonstrated considerable potential for the oral treatment of yeast infections.[2]

Chemical Structure and Synthesis

This compound is chemically known as (-)-(1R,2S)-2-amino-4-methylene-cyclopentane carboxylic acid. While detailed, step-by-step synthesis protocols are proprietary and often contained within patent literature, a general synthetic pathway has been described. An efficient asymmetric synthesis, reportedly involving seven steps, has been developed.[4] This process is highlighted by a crucial step involving the quinine-mediated alcoholysis of a meso-anhydride intermediate, achieving an overall yield of approximately 25%.[4] Further details on specific reagents and reaction conditions can be found in relevant patent filings, such as WO1994025452A1.[5]

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

This compound's antifungal activity stems from its ability to disrupt protein biosynthesis in susceptible fungi.[1][2] The compound is actively transported into the yeast cell, where it accumulates to high concentrations.[1][2] Inside the cell, this compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase (IRS), a crucial enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA) during protein synthesis.[1][2] By binding to the active site of IRS, this compound prevents the formation of isoleucyl-tRNA, leading to a cessation of protein production and ultimately, fungal cell death.[1][2] This targeted mechanism of action is distinct from those of other major antifungal classes, such as azoles, polyenes, and echinocandins.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound.

In Vitro Antifungal Activity

The in vitro activity of this compound has been primarily evaluated against various Candida species. It is important to note that due to its mechanism of action, the in vitro susceptibility testing of this compound requires specific conditions, namely a chemically defined growth medium without free amino acids that could compete with the drug for uptake into the fungal cell.[1][2]

Activity against Candida albicans

This compound has demonstrated consistent activity against clinical isolates of Candida albicans, including strains with reduced susceptibility to fluconazole.[1][2]

| Parameter | Value | Reference |

| MIC Range | 4 - 32 µg/mL | [1][2] |

| MIC50 | 16 µg/mL | [1] |

| MIC90 | 32 µg/mL | [1] |

| Data from a study of 69 clinical isolates of C. albicans. |

Activity against Non-albicans Candida Species

Limited data is available on the activity of this compound against non-albicans Candida species. One abstract mentions in vitro activity against these species, but specific MIC values were not provided.[4] Further research is needed to fully characterize the spectrum of activity of this compound against a broader range of clinically relevant Candida species, including the emerging multidrug-resistant pathogen Candida auris.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating systemic and mucosal candidiasis.

Systemic Candidiasis Models

In lethal models of systemic C. albicans infection, orally administered this compound showed dose-dependent protection in both mice and rats.[1][2]

| Animal Model | Effective Dose | Outcome | Reference |

| Mouse | 10 - 20 mg/kg/day | Dose-dependent protection | [1][2] |

| Rat | 2 - 10 mg/kg/day | Dose-dependent protection | [1][2] |

Importantly, the in vivo efficacy of this compound was maintained against fluconazole-resistant isolates of C. albicans.[1][2]

Oropharyngeal and Esophageal Candidiasis Model

In a rabbit model of oropharyngeal and esophageal candidiasis caused by fluconazole-resistant C. albicans, intravenous administration of PLD-118 (this compound) resulted in a significant dose-dependent reduction of fungal burden in the tongue, oropharynx, and esophagus.[6][7][8]

| Dosage (mg/kg/day) | Outcome | Reference |

| 10, 25, and 50 | Significant reduction in fungal CFU | [6][7][8] |

Pharmacokinetics and Safety

Preclinical Pharmacokinetics

This compound exhibits nearly complete oral bioavailability across various species.[1][2] In a study with persistently neutropenic rabbits, the pharmacokinetics of this compound in plasma demonstrated an approximate dose-dependent relationship for the maximum concentration (Cmax) and the area under the concentration-time curve (AUC).[3][9]

| Dosage (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| 4 | 1.8 ± 0.4 | 18.9 ± 3.6 | [4] |

| 10 | 4.2 ± 1.1 | 45.6 ± 12.1 | [4] |

| 25 | 10.5 ± 2.9 | 114.2 ± 31.9 | [4] |

| 50 | 20.1 ± 5.6 | 180.0 ± 50.4 | [4] |

| Data from a study in rabbits. |

Clinical Pharmacokinetics and Safety

This compound has undergone Phase I and Phase II clinical trials.[2][4] In these trials, the most commonly reported adverse events were gastrointestinal disturbances, dry mouth, and headache.[4] These side effects were generally mild to moderate in severity and were not dose-limiting.[4] Detailed pharmacokinetic parameters from human clinical trials are not yet widely published.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The following protocol is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Detailed Steps:

-

Inoculum Preparation: Candida species are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline or buffer to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 50-100 colony-forming units (CFU) per well.

-

Media Preparation: Yeast Nitrogen Base (YNB) medium without amino acids and ammonium sulfate, supplemented with a nitrogen source and glucose, is prepared and sterilized. The pH is adjusted to between 6.0 and 7.0.

-

Drug Dilution: A stock solution of this compound is prepared and serially diluted in the test medium to achieve the desired concentration range.

-

Assay Setup: In a 96-well microtiter plate, each well receives the appropriate volume of the diluted drug solution and the fungal inoculum. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plate is incubated at 30-37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Isoleucyl-tRNA Synthetase (IRS) Inhibition Assay

The activity of this compound on its molecular target can be quantified using an ATP-pyrophosphate (PPi) exchange assay. This assay measures the first step of the aminoacylation reaction catalyzed by IRS.

Principle: The assay measures the isoleucine-dependent exchange of 32P-labeled pyrophosphate ([32P]PPi) into ATP. The amount of [32P]ATP formed is proportional to the enzyme activity.

Generalized Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, DTT, ATP, L-isoleucine, and [32P]PPi.

-

Enzyme Preparation: Purified or partially purified fungal IRS is prepared.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Detection: The reaction is stopped, typically by the addition of acid. The [32P]ATP formed is separated from the unreacted [32P]PPi, often by adsorption to charcoal. The radioactivity of the charcoal, representing the [32P]ATP, is then measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

Conclusion

This compound is a promising new antifungal agent with a novel mechanism of action that is effective against Candida albicans, including azole-resistant strains. Its oral bioavailability and favorable preclinical safety profile make it an attractive candidate for further development. Future research should focus on elucidating its full spectrum of activity against a wider range of fungal pathogens, particularly emerging multidrug-resistant species, and on the comprehensive reporting of data from its clinical trials. The unique mode of action of this compound offers a valuable new strategy in the ongoing challenge of treating invasive fungal infections.

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents - Google Patents [patents.google.com]

- 6. Efficacy of PLD-118, a Novel Inhibitor of Candida Isoleucyl-tRNA Synthetase, against Experimental Oropharyngeal and Esophageal Candidiasis Caused by Fluconazole-Resistant C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of PLD-118, a novel inhibitor of candida isoleucyl-tRNA synthetase, against experimental oropharyngeal and esophageal candidiasis caused by fluconazole-resistant C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Icofungipen: A Technical Whitepaper on the Selective Inhibition of Isoleucyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icofungipen (formerly PLD-118 and BAY 10-8888) is a novel antifungal agent belonging to the β-amino acid class of compounds. It is a synthetic derivative of the naturally occurring antibiotic cispentacin.[1] this compound exhibits a unique mechanism of action, selectively targeting and inhibiting fungal isoleucyl-tRNA synthetase (IleRS), an enzyme essential for protein biosynthesis.[2][3] This targeted action leads to the disruption of fungal cell growth and viability. Preclinical studies have demonstrated its potent in vitro and in vivo activity against a range of Candida species, including strains resistant to conventional azole antifungals. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase

This compound's antifungal effect is a result of its specific and competitive inhibition of isoleucyl-tRNA synthetase (IleRS).[2][3] The process unfolds in a series of steps:

-

Active Transport: this compound is actively transported into fungal cells, achieving intracellular concentrations significantly higher than the surrounding environment.[2][3]

-

Competitive Inhibition: Inside the fungal cell, this compound acts as a competitive inhibitor of IleRS. It competes with the natural substrate, isoleucine, for binding to the enzyme's active site.

-

Disruption of Protein Synthesis: By binding to IleRS, this compound prevents the charging of tRNA with isoleucine, a critical step in protein synthesis. This leads to a cessation of protein production and ultimately, fungal cell death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

In Vitro Antifungal Activity

The in vitro activity of this compound has been evaluated against various Candida species. Minimum Inhibitory Concentration (MIC) values are presented in the table below. It is important to note that for accurate in vitro testing of this compound, a chemically defined medium, such as Yeast Nitrogen Base (YNB), is required. Complex media containing amino acids, particularly isoleucine, can interfere with the uptake of the drug and lead to falsely elevated MIC values.[2][3]

| Organism | Number of Strains | MIC Range (µg/mL) | Reference |

| Candida albicans | 69 | 4 - 32 | [3] |

| Candida albicans (Fluconazole-Resistant) | Not Specified | Active | [2] |

| Non-albicans Candida spp. | Not Specified | Active | [1] |

In Vivo Efficacy

This compound has demonstrated significant dose-dependent efficacy in various animal models of disseminated candidiasis.

| Animal Model | Infection | Treatment Regimen | Key Findings | Reference |

| Mouse | Systemic C. albicans | 10 - 20 mg/kg/day (oral) | Dose-dependent protection | [3] |

| Rat | Systemic C. albicans | 2 - 10 mg/kg/day (oral) | Dose-dependent protection | [3] |

| Neutropenic Rabbit | Disseminated C. albicans | 4, 10, 25 mg/kg/day (IV) | Significant dose-dependent tissue clearance of C. albicans | [4] |

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been characterized in several preclinical species. The compound exhibits good oral bioavailability.

| Species | Dose & Route | Cmax (µg/mL) | t½ (h) | Oral Bioavailability (%) | Reference |

| Mouse | Not Specified | - | 2.5 | ~60 | [2][5] |

| Rat | 1.26 - 126 mg/kg (oral) | - | 6 | ~100 | [2][5] |

| Rabbit | 2, 5, 12.5 mg/kg (IV, twice daily) | 23.09 - 54.58 | - | ~100 | [5][6] |

| Dog | 1.26 - 126 mg/kg (oral) | - | 10 | ~100 | [5] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methodologies for testing this compound's in vitro activity.[2][3]

Caption: Workflow for MIC determination of this compound.

Detailed Steps:

-

Inoculum Preparation: Culture the Candida isolate on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in Yeast Nitrogen Base (YNB) medium to achieve a final inoculum concentration of 50-100 colony-forming units (CFU) per well.

-

Plate Preparation: Serially dilute this compound in YNB medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 30-37°C for 24 hours.

-

MIC Reading: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This protocol describes a common method for measuring the enzymatic activity of IleRS and its inhibition.[7][8]

Caption: Workflow for IleRS enzyme inhibition assay.

Detailed Steps:

-

Reaction Mixture: Prepare a reaction buffer containing purified fungal IleRS, ATP, radiolabeled L-isoleucine (e.g., [³H]-isoleucine), and the cognate tRNA.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the aminoacylation reaction and incubate at 37°C for a defined period.

-

Reaction Quenching: Stop the reaction by adding a quenching agent, such as cold trichloroacetic acid (TCA).

-

Precipitation and Washing: Precipitate the aminoacylated tRNA on filter paper and wash to remove unincorporated radiolabeled isoleucine.

-

Radioactivity Measurement: Measure the amount of incorporated radiolabeled isoleucine using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of IleRS activity at each this compound concentration and determine the half-maximal inhibitory concentration (IC₅₀).

Time-Kill Assay

This protocol outlines the procedure for a time-kill assay to assess the fungicidal or fungistatic activity of this compound.[1]

Detailed Steps:

-

Inoculum Preparation: Prepare a standardized inoculum of the Candida strain in YNB broth.

-

Drug Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to separate flasks containing the fungal inoculum. Include a drug-free control.

-

Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable CFUs per milliliter.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Resistance Mechanisms

While this compound represents a novel class of antifungals, the potential for resistance development exists. The primary mechanisms of resistance to antifungals in Candida species often involve:

-

Target Modification: Mutations in the gene encoding the target enzyme (in this case, ILS1, the gene for IleRS) that reduce the binding affinity of the drug.

-

Efflux Pumps: Overexpression of efflux pump proteins that actively transport the drug out of the fungal cell, preventing it from reaching its intracellular target.

-

Reduced Drug Uptake: Alterations in the fungal cell membrane or transport systems that decrease the influx of the drug.

Further research is needed to fully characterize the specific mechanisms of resistance to this compound in clinical isolates.

Conclusion

This compound is a promising new antifungal agent with a targeted mechanism of action against fungal isoleucyl-tRNA synthetase. Its potent in vitro and in vivo activity against Candida species, including azole-resistant strains, coupled with favorable pharmacokinetic properties, highlights its potential as a valuable addition to the antifungal armamentarium. The detailed experimental protocols provided in this whitepaper are intended to facilitate further research and development of this and other novel antifungal compounds. Continued investigation into its full spectrum of activity, potential for resistance, and clinical efficacy is warranted.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-Candida Activity of Icofungipen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icofungipen (formerly PLD-118 or BAY 10-8888) is a novel, orally bioavailable antifungal agent belonging to the β-amino acid class.[1][2][3] Its unique mechanism of action, targeting isoleucyl-tRNA synthetase, distinguishes it from existing antifungal classes and confers activity against certain drug-resistant Candida strains.[1][2] This technical guide provides a comprehensive overview of the in vitro activity, mechanism of action, and experimental protocols related to this compound's efficacy against Candida species. The information presented herein is intended to support further research and development of this promising antifungal compound.

Mechanism of Action

This compound exerts its antifungal effect through a highly specific, two-step mechanism.[2] Firstly, it is actively transported into the fungal cell via permeases for branched-chain amino acids, leading to a significant intracellular accumulation.[2] Once inside the cell, this compound competitively inhibits isoleucyl-tRNA synthetase (IleRS).[1][2] This inhibition prevents the charging of tRNA with isoleucine, thereby halting protein synthesis and ultimately leading to fungal cell death.[1][2] Computational modeling has revealed that this compound binds to the active site of Candida albicans IleRS, inducing a conformational change that traps the inhibitor within a deep potential well, making the inhibition highly effective.

Signaling Pathway of this compound in Candida

Caption: Mechanism of action of this compound in Candida species.

In Vitro Activity

The in vitro activity of this compound against Candida species is highly dependent on the composition of the growth medium.[1][2] Due to its mechanism of action, which involves competitive inhibition of isoleucyl-tRNA synthetase, the presence of free amino acids, particularly isoleucine, in the testing medium can antagonize its antifungal activity.[1][2] Therefore, a chemically defined medium, such as Yeast Nitrogen Base (YNB) medium, is required for reproducible and accurate susceptibility testing.[1]

Data Presentation

Table 1: In Vitro Activity of this compound against Candida albicans

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Clinical Isolates | 69 | 4 - 32 | 32 | [1] |

| Fluconazole-Susceptible | 27 | Not specified | Not specified | [2] |

| Fluconazole-Resistant | 27 | Not specified | Not specified | [2] |

Note on Non-albicans Species: Comprehensive quantitative data (MIC50, MIC90) for this compound against non-albicansCandida species such as C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis are not readily available in the peer-reviewed literature. Further studies are required to establish the in vitro activity of this compound against these important emerging pathogens.

Experimental Protocols

Broth Microdilution Susceptibility Testing for this compound

The following protocol is adapted from established methodologies for testing the in vitro susceptibility of Candida species to this compound.[1]

3.1. Materials

-

Medium: Yeast Nitrogen Base (YNB) medium without amino acids, supplemented with glucose. The pH should be adjusted to 6.0-7.0.

-

Antifungal Agent: this compound stock solution prepared in a suitable solvent.

-

Microtiter Plates: Sterile 96-well microtiter plates.

-

Inoculum: Standardized suspension of Candida species.

-

Spectrophotometer: For measuring optical density.

3.2. Experimental Workflow

Caption: Workflow for broth microdilution susceptibility testing of this compound.

3.3. Detailed Methodology

-

Inoculum Preparation:

-

Subculture Candida isolates on Sabouraud dextrose agar for 24 hours at 35°C.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in YNB medium to achieve a final inoculum concentration of 1 x 10³ to 5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in YNB medium in the 96-well microtiter plates.

-

Include a drug-free well as a positive growth control.

-

-

Inoculation and Incubation:

-

Add the standardized Candida inoculum to each well of the microtiter plate.

-

Incubate the plates at 30-37°C for 24 hours.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the drug-free growth control.

-

Resistance

While this compound has shown activity against fluconazole-resistant C. albicans, the potential for resistance development to this compound itself exists.[2] The primary mechanism of acquired resistance is likely through mutations in the gene encoding isoleucyl-tRNA synthetase, which could alter the drug's binding affinity, or through modifications in the amino acid permeases responsible for drug uptake.

Conclusion

This compound represents a promising antifungal agent with a novel mechanism of action against Candida species. Its activity against fluconazole-resistant C. albicans is a significant advantage. However, the requirement for specific in vitro testing conditions underscores the need for standardized protocols to ensure accurate susceptibility assessment. A notable gap in the current literature is the lack of extensive in vitro susceptibility data for non-albicansCandida species. Further research is warranted to fully elucidate the spectrum of activity of this compound and to explore its potential role in the clinical management of candidiasis.

References

- 1. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oral Bioavailability and Pharmacokinetics of Icofungipen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icofungipen (formerly PLD-118 or BAY-10-8888) is a novel antifungal agent belonging to the β-amino acid class of compounds.[1][2][3] As a synthetic derivative of the naturally occurring cispentacin, its unique mechanism of action targets fungal protein synthesis, offering a potential therapeutic alternative for infections caused by Candida species, including azole-resistant strains.[1][3] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of this compound, drawing from available preclinical data. While Phase I and II clinical trials have been conducted, detailed human pharmacokinetic data is not extensively published in the public domain.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in fungal protein biosynthesis.[1][3] The drug is actively transported into yeast cells, where it competitively binds to the active site of IleRS, preventing the charging of tRNA with isoleucine. This ultimately halts protein translation and fungal cell growth.[3]

Preclinical Pharmacokinetics

Preclinical studies have demonstrated that this compound possesses favorable pharmacokinetic properties, most notably high oral bioavailability across several species. The pharmacokinetics appear to be dose-dependent but not directly dose-proportional.

Data Presentation

The following table summarizes the key pharmacokinetic parameters of this compound from preclinical studies in various animal models.

| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) | Cmax (µg/mL) | Half-life (t½) (h) | Clearance (L/h/kg) | Volume of Distribution (Vd) |

| Mouse | 1.26 - 126 | Oral | ~60 | Not Reported | ~3 | Not Reported | Not Reported |

| Rat | 1.26 - 126 | Oral | ~100 | Not Reported | Not Reported | Not Reported | Not Reported |

| Rabbit | 1.26 - 126 | Oral | ~100 | Not Reported | Not Reported | Not Reported | Not Reported |

| 2 (BID) | IV | - | 23.09 ± 4.86 | Not Reported | 0.19 | Approximates total body water | |

| 5 (BID) | IV | - | Not Reported | Not Reported | Not Reported | Approximates total body water | |

| 12.5 (BID) | IV | - | 54.58 ± 4.56 | Not Reported | 0.42 | Approximates total body water | |

| Dog | 1.26 - 126 | Oral | ~100 | Not Reported | ~10 | Not Reported | Not Reported |

Data compiled from available preclinical studies.[4] Note the nonlinear plasma pharmacokinetics, as evidenced by a dose-dependent increase in plasma clearance.[1]

Experimental Protocols

The methodologies employed in the key preclinical pharmacokinetic studies are detailed below to provide context for the presented data.

Animal Models

Studies have utilized various animal models, including mice, rats, rabbits, and dogs, to evaluate the pharmacokinetics of this compound.[4] For efficacy and pharmacokinetic studies in a disease model, persistently neutropenic New Zealand White rabbits have been used.[1]

Drug Administration and Dosing

For oral bioavailability studies, single oral doses ranging from 1.26 to 126 mg/kg were administered.[4] In intravenous studies with rabbits, this compound was administered in two divided doses daily (BID) at concentrations of 2, 5, and 12.5 mg/kg.[1] For oral efficacy studies in mice and rats, this compound was dissolved in a 5% glucose and 0.2% agar solution and administered by gavage.[3]

Plasma Sampling and Analysis

In a typical pharmacokinetic study in rabbits, plasma sampling was conducted on day 5 of therapy. Blood samples were collected immediately after dosing and at subsequent time points (0.17, 0.5, 1, 2, 4, 6, and 12 hours post-dosing) in heparinized syringes. Plasma was separated by centrifugation and stored at -80°C until analysis.[1]

Levels of this compound in plasma were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. The analytical method involved derivatization of this compound with phthaldialdehyde. The fluorescence detection was set at an excitation wavelength of 340 nm and an emission wavelength of 430 nm. Quantitation was based on the peak height concentration response of a reference standard, with a linear standard curve typically ranging from 0.05 to 10 µg/mL. The lower limit of quantitation in plasma was reported to be 0.100 µg/mL.[1]

Human Pharmacokinetics

This compound has undergone Phase I and Phase II clinical trials.[3][5] However, detailed quantitative pharmacokinetic data from these human studies are not widely available in the public literature. The successful completion of these early-phase trials suggests an acceptable safety and pharmacokinetic profile in humans, but specific parameters such as Cmax, AUC, half-life, and oral bioavailability in humans have not been publicly reported.

Summary and Conclusion

This compound demonstrates excellent oral bioavailability in a range of preclinical species, a highly desirable characteristic for an antifungal agent.[3][4][5] Its pharmacokinetic profile is characterized by dose-dependent but nonlinear kinetics.[1] The primary route of elimination is renal, with the drug being excreted largely unchanged.[4] While preclinical data are promising, a comprehensive understanding of the pharmacokinetics of this compound in humans awaits the publication of detailed results from clinical trials. The unique mechanism of action and favorable preclinical pharmacokinetic profile of this compound underscore its potential as a valuable addition to the arsenal of antifungal therapies. Further research and disclosure of clinical pharmacokinetic data are crucial for optimizing dosing strategies and realizing its full therapeutic potential.

References

- 1. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithnj.com [researchwithnj.com]

- 3. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Icofungipen: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of icofungipen, a promising antifungal agent. This compound, also known as PLD-118 or BAY 10-8888, is a synthetic β-amino acid derivative of the naturally occurring antifungal cispentacin.[1] It exhibits potent activity against various Candida species, including strains resistant to existing antifungal drugs. This document summarizes the current understanding of this compound's mechanism of action, presents key SAR data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.

Core Concepts: Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis in fungal cells. This is achieved through the specific targeting of isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA) molecule. By competitively inhibiting IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this crucial building block for protein translation. The subsequent disruption of protein synthesis ultimately results in the cessation of fungal growth and cell death.[2][3][4]

A noteworthy characteristic of this compound is its active transport into fungal cells, which leads to its accumulation at concentrations significantly higher than the extracellular environment. This accumulation is a key factor in its potent antifungal efficacy. The in vitro activity of this compound is notably influenced by the presence of free amino acids, particularly isoleucine, in the growth medium, as they can compete for uptake and antagonize its antifungal effect.[2][4]

Structure-Activity Relationship (SAR) Studies

While extensive research has been conducted on over 1000 analogues of this compound, detailed public data on the full spectrum of these modifications is limited. However, available information allows for the construction of a foundational understanding of the key structural features required for its antifungal activity. The core structure of this compound is (-)-(1R,2S)-2-amino-4-methylenecyclopentane-1-carboxylic acid.

Key determinants for the antifungal activity of this compound have been identified through comparative studies. The specific stereochemistry of this compound is crucial for its biological activity, as regio- and stereoisomers have been shown to be inactive.[1] This highlights the precise fit required for effective binding to the active site of the fungal isoleucyl-tRNA synthetase.

| Compound | Modification | Antifungal Activity (MIC against C. albicans) | Reference |

| This compound | (-)-(1R,2S)-2-amino-4-methylenecyclopentane-1-carboxylic acid | 4-32 µg/mL | [2][4] |

| Regio- and stereoisomers | Altered stereochemistry | Inactive | [1] |

This table represents a summary of currently available public data. A comprehensive quantitative SAR table from the initial high-throughput screening of over 1000 analogues is not publicly available.

Experimental Protocols

Synthesis of this compound ((-)-(1R,2S)-2-amino-4-methylenecyclopentane-1-carboxylic acid))

A key step in the synthesis of this compound involves the enantioselective synthesis of the cyclopentane ring system. One reported method involves the following key transformations[5]:

-

Formation of the Cyclic Anhydride: Basic hydrolysis of cis-4-methylenecyclopentane-1,2-dicarboxylic acid diethyl ester with lithium hydroxide yields the corresponding dicarboxylic acid. Subsequent refluxing with propionic anhydride produces the cyclic anhydride.

-

Rearrangement and Hydrolysis: A rearrangement reaction using trimethylsilyl azide in dioxane at 80°C generates an oxazinedione intermediate. This is then hydrolyzed using acetyl chloride in ethanol to yield (±)-cis-2-amino-4-methylenecyclopentane-1-carboxylic acid ethyl ester.

-

Ester Hydrolysis and Protection: The ethyl ester is hydrolyzed with aqueous HCl to the racemic amino acid. The amino group is then protected with an N-(9-fluorenylmethoxycarbonyl)succinimide (Fmoc) group.

-

Resolution and Deprotection: The racemic Fmoc-protected amino acid is resolved via diastereomeric salt formation with a chiral amine, such as (+)-(R)-1-phenylethylamine. After isolation of the desired diastereomer, the Fmoc protecting group is removed to yield the final product, this compound.

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound and its analogues is determined using a broth microdilution method. Due to the antagonistic effect of free amino acids, it is crucial to use a chemically defined medium.

-

Medium: Yeast Nitrogen Base (YNB) medium without amino acids, supplemented with a carbon source (e.g., glucose) is the recommended medium.

-

Inoculum Preparation: Candida species are cultured overnight and then diluted to a final concentration of 1-5 x 10³ colony-forming units (CFU)/mL in the test medium.

-

Assay Procedure: The compounds are serially diluted in a 96-well microtiter plate. The fungal inoculum is added to each well.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

The inhibitory activity of this compound and its analogues against fungal IleRS can be assessed using a biochemical assay that measures the aminoacylation of tRNA. A common method involves the use of radiolabeled substrates.

-

Reaction Mixture: The assay mixture contains purified fungal IleRS, tRNA specific for isoleucine, ATP, and radiolabeled L-isoleucine (e.g., [³H]-isoleucine).

-

Inhibition: The test compounds are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Precipitation and Washing: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid (e.g., trichloroacetic acid). The precipitate is collected on a filter membrane and washed to remove unincorporated radiolabeled isoleucine.

-

Quantification: The amount of radioactivity incorporated into the tRNA is quantified using a scintillation counter. The inhibitory activity of the compounds is determined by measuring the reduction in tRNA charging compared to a control without the inhibitor.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow for its evaluation.

Caption: Mechanism of action of this compound in a fungal cell.

Caption: Workflow for the evaluation of this compound and its analogs.

Conclusion

This compound represents a promising class of antifungal agents with a distinct mechanism of action that is effective against clinically relevant Candida species. The core structure and specific stereochemistry of this compound are critical for its inhibitory activity against isoleucyl-tRNA synthetase. Further exploration of the structure-activity relationships, particularly through the synthesis and evaluation of novel analogues, holds the potential for the development of even more potent and selective antifungal therapies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to contribute to this important area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin [frontiersin.org]

- 3. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, PLD-118, BAY-10-8888-药物合成数据库 [drugfuture.com]

An In-Depth Technical Guide to Icofungipen's Activity Against Azole-Resistant Candida Strains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of azole-resistant Candida species represents a significant challenge in the management of invasive fungal infections. Icofungipen (formerly PLD-118 or BAY 10-8888), a novel β-amino acid antifungal agent, demonstrates a unique mechanism of action that circumvents common azole resistance pathways, offering a promising therapeutic alternative. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy against azole-resistant Candida strains, and detailed experimental protocols for its evaluation.

Introduction

Candida species are the leading cause of opportunistic fungal infections worldwide. The widespread use of azole antifungals has led to the development of resistance, primarily through modifications in the ergosterol biosynthesis pathway or via the overexpression of efflux pumps. This compound, a synthetic derivative of the naturally occurring cyclic β-amino acid cispentacin, presents a novel approach to combatting these resistant strains. Its distinct mechanism, targeting protein synthesis, makes it a valuable candidate for further drug development.

Mechanism of Action

This compound's antifungal activity is a result of a two-step process that ultimately leads to the cessation of protein synthesis and fungal cell death.

-

Active Transport: this compound is actively transported into the Candida cell via amino acid permeases. This active accumulation allows for intracellular concentrations of the drug to reach levels significantly higher than the extracellular environment.[1]

-

Inhibition of Isoleucyl-tRNA Synthetase: Once inside the cell, this compound competitively inhibits the enzyme isoleucyl-tRNA synthetase (IleRS).[2][3] This enzyme is crucial for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this action, this compound effectively halts the production of proteins, leading to the inhibition of fungal growth and viability.[2][3]

This mechanism is fundamentally different from that of azoles, which target ergosterol biosynthesis. Consequently, this compound retains its activity against Candida strains that have developed resistance to azoles through alterations in the ergosterol pathway.

Signaling Pathways

Currently, there is a lack of published literature directly implicating the inhibition of isoleucyl-tRNA synthetase by this compound with the modulation of specific, well-characterized signaling pathways in Candida, such as the cell wall integrity, calcineurin, or HOG pathways. The primary downstream effect of this compound is the global disruption of protein synthesis. Future research may elucidate more subtle, indirect effects on cellular signaling as a consequence of this primary mechanism.

Data Presentation

In Vitro Efficacy

The in vitro activity of this compound is highly dependent on the composition of the growth medium.[2][3] Due to its mechanism of action, the presence of free amino acids, particularly isoleucine, in the testing medium can competitively antagonize the drug's activity, leading to artificially high Minimum Inhibitory Concentrations (MICs).[2] Therefore, a chemically defined medium, such as Yeast Nitrogen Base (YNB) medium, is required for accurate susceptibility testing.[2][3]

| Candida Species | Strain Type | Medium | MIC Range (µg/mL) | Reference |

| C. albicans | 69 clinical isolates | YNB | 4 - 32 | [2][3] |

| C. albicans | ATCC 90028 | YNB | 4 - 8 | [2] |

| C. albicans | PSCF 0440 | YNB | 0.5 - 4 | [2] |

| C. albicans | PSCF 0085 | YNB | 8 - 64 | [2] |

| C. albicans | Fluconazole-Resistant | YNB | Not specified, but in vivo efficacy demonstrated | [2][3] |

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in murine models of systemic candidiasis, including infections caused by fluconazole-resistant strains.[2][3] Notably, the in vivo efficacy is not significantly antagonized by the co-administration of isoleucine.[2][3]

| Animal Model | Candida Strain(s) | Treatment Dose (Oral) | Outcome | Reference |

| Mouse | C. albicans BSMY 212 | 10 - 20 mg/kg/day | Dose-dependent protection; 100% survival at 10 mg/kg twice daily | [2] |

| Rat | C. albicans | 2 - 10 mg/kg/day | Dose-dependent protection | [2][3] |

| Mouse | 27 Fluconazole-Susceptible C. albicans | 10 mg/kg twice daily | High survival rates | [4] |

| Mouse | 27 Fluconazole-Resistant C. albicans | 10 mg/kg twice daily | High survival rates, comparable to fluconazole-susceptible group | [4] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing of this compound

This protocol is adapted from methodologies described for this compound susceptibility testing.[2][3]

-

Medium Preparation: Prepare Yeast Nitrogen Base (YNB) medium without amino acids and ammonium sulfate, supplemented with a nitrogen source (e.g., ammonium sulfate) and glucose. Adjust the pH to 6.0-7.0.

-

Inoculum Preparation: Culture the Candida isolate on Sabouraud dextrose agar at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the prepared YNB medium to achieve a final inoculum concentration of 50-100 Colony Forming Units (CFU) per well.

-

Microdilution Plate Setup: Serially dilute this compound in the YNB medium in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 30-37°C for 24 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Murine Model of Systemic Candidiasis for In Vivo Efficacy Testing

This protocol is a generalized workflow based on described murine models for testing antifungal efficacy.[5][6]

-

Inoculum Preparation: Grow the desired C. albicans strain (azole-susceptible or -resistant) on an appropriate agar medium. Prepare a cell suspension in sterile saline, wash the cells, and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL).

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c or ICR). For some studies, immunosuppression may be induced (e.g., with cyclophosphamide or 5-fluorouracil) to establish a more robust infection.

-

Infection: Infect the mice via intravenous injection of the prepared Candida suspension into the lateral tail vein.

-

Treatment: Initiate treatment at a specified time post-infection (e.g., 24 hours). Administer this compound orally by gavage at various dose levels. Include a vehicle control group and potentially a comparator antifungal group (e.g., fluconazole).

-

Monitoring and Endpoint: Monitor the animals daily for a predetermined period (e.g., 7 to 40 days) for signs of morbidity and mortality. The primary endpoint is typically survival.

-

Data Analysis: Analyze survival data using Kaplan-Meier curves and statistical tests to compare the efficacy of different treatment regimens. In some studies, organ fungal burden (typically in the kidneys) may be assessed at the end of the experiment by plating homogenized tissue.

Conclusion

This compound demonstrates a potent and novel mechanism of action against Candida species through the inhibition of isoleucyl-tRNA synthetase. This mechanism is distinct from that of azoles, providing a strong rationale for its efficacy against azole-resistant strains. Both in vitro and in vivo data support the potential of this compound as a valuable therapeutic agent for the treatment of candidiasis, including infections caused by drug-resistant isolates. Further research is warranted to explore its clinical utility and to investigate its potential interactions with fungal cellular signaling pathways. This guide provides a foundational resource for researchers and drug development professionals engaged in the critical work of advancing new antifungal therapies.

References

- 1. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 6. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vivo Power of Icofungipen: A Technical Guide for Researchers

An In-Depth Examination of the Preclinical Efficacy of a Novel Antifungal Agent in Animal Models

This technical guide provides a comprehensive overview of the in vivo efficacy of icofungipen (formerly PLD-118 and PLD-217), a novel beta-amino acid antifungal agent, in various animal models of candidiasis. This compound represents a distinct class of antifungals that target protein biosynthesis by competitively inhibiting isoleucyl-tRNA synthetase.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical potency of this compound, including detailed experimental protocols and quantitative data analysis.

Core Mechanism of Action

This compound's antifungal activity stems from its ability to disrupt protein synthesis within fungal cells. The compound is actively transported into yeast cells where it acts as a competitive inhibitor of isoleucyl-tRNA synthetase. This enzyme is crucial for charging tRNA with the amino acid isoleucine, an essential step in protein translation. By blocking this process, this compound effectively halts protein production, leading to fungal cell stasis and death.[1][2][3]

In Vivo Efficacy in Murine and Rat Models of Systemic Candidiasis

This compound has demonstrated significant, dose-dependent efficacy in lethal models of systemic Candida albicans infection in both mice and rats. Notably, its in vivo performance is strong despite modest in vitro minimum inhibitory concentrations (MICs), which are highly dependent on the use of chemically defined growth media devoid of free amino acids that would compete with drug uptake.[1][2]

Quantitative Efficacy Data

| Animal Model | Pathogen | Treatment Regimen | Key Findings | Reference |

| Mouse (lethal systemic infection) | Candida albicans | 10 to 20 mg/kg/day (oral) | Dose-dependent protection | [1][2] |

| Rat (lethal systemic infection) | Candida albicans | 2 to 10 mg/kg/day (oral) | Dose-dependent protection | [1][2] |

| Mouse (systemic infection) | Fluconazole-resistant C. albicans | Not specified | Demonstrated efficacy against isolates with low susceptibility to fluconazole | [1][2] |

Experimental Protocol: Murine Model of Systemic Candida albicans Infection

This protocol outlines the methodology for inducing and treating a systemic Candida albicans infection in mice to evaluate the efficacy of this compound.

Methodology:

-

Inoculum Preparation: Candida albicans is cultured and harvested. The yeast cells are washed and diluted in a suitable buffer to achieve the desired concentration for infection. The final inoculum is confirmed by quantitative plating.[1]

-

Infection Induction: A suspension of C. albicans is injected into the lateral tail vein of the mice. The typical inoculum size ranges from 3 x 10⁵ to 1 x 10⁶ colony-forming units (CFU) per mouse.[1]

-

Treatment Administration: this compound is administered orally, typically starting 24 hours post-infection and continuing for a specified duration. A vehicle control group receives the formulation excipient alone.

-

Monitoring and Endpoints: Animals are monitored at least twice daily for clinical signs of infection and mortality for a period of 7 to 40 days.[1] The primary endpoint is typically survival. Secondary endpoints can include determining the fungal burden in target organs, such as the kidneys, which are predominantly affected in this model.[1]

Efficacy in a Neutropenic Rabbit Model of Disseminated Candidiasis

To assess the efficacy of this compound in an immunocompromised host setting, a persistently neutropenic rabbit model of disseminated candidiasis was utilized. This model is highly relevant for studying invasive fungal infections in patient populations with weakened immune systems.

Quantitative Efficacy and Pharmacokinetic Data

| Parameter | Dosage | Result | Reference |

| Fungal Burden Reduction (Kidney) | 2 mg/kg BID | 1- to 3-log reduction compared to control | [4] |

| Pharmacokinetics | |||

| Cmax | Dose-dependent | Not specified | [4] |

| AUC | Dose-dependent | Not specified | [4] |

| Safety | Not specified | No significant elevation in hepatic transaminases, alkaline phosphatase, bilirubin, urea nitrogen, or creatinine | [4] |

Experimental Protocol: Neutropenic Rabbit Model of Disseminated Candidiasis

This protocol details the steps for establishing a disseminated Candida infection in neutropenic rabbits and evaluating the therapeutic effect of this compound.

Methodology:

-

Animal Preparation: Vascular access is established in each rabbit through the surgical placement of a silastic tunneled central venous catheter to allow for repeated blood sampling and intravenous administration.[4]

-

Induction of Neutropenia: Rabbits are rendered neutropenic through the administration of cytotoxic agents.

-

Infection: A clinical isolate of C. albicans is administered intravenously to establish a disseminated infection.[4]

-

Treatment and Monitoring: Treatment with this compound is initiated, and the animals are monitored for signs of infection. Blood samples are collected periodically to assess plasma drug concentrations (pharmacokinetics) and markers of safety (e.g., liver and kidney function tests).[4]

-

Endpoint Analysis: The primary endpoint is the quantitative culture of Candida from various tissues (e.g., kidneys, brain, liver) to determine the reduction in fungal burden as a measure of therapeutic efficacy.[4]

Conclusion

The in vivo data from murine, rat, and rabbit models consistently demonstrate the potent antifungal activity of this compound against Candida albicans, including fluconazole-resistant strains.[1][2] Its efficacy in immunocompromised animal models further underscores its potential as a therapeutic agent for disseminated candidiasis.[4] The unique mechanism of action, targeting isoleucyl-tRNA synthetase, provides a novel approach to combating fungal infections.[1][2] With nearly complete oral bioavailability observed in various species, this compound stands out as a promising candidate for the oral treatment of yeast infections.[1][2] Further research and clinical development are warranted to fully elucidate its therapeutic potential in humans.

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Icofungipen Broth Microdilution Method

Audience: Researchers, scientists, and drug development professionals.

Application Note: Understanding Icofungipen and In Vitro Susceptibility Testing

Introduction this compound (formerly PLD-118 or BAY 10-8888) is an antifungal agent belonging to the beta-amino acid class, with activity against Candida species.[1][2] Its mechanism of action is distinct from other antifungal classes. This compound is actively transported into the yeast cell, where it competitively inhibits isoleucyl-tRNA synthetase.[1][2][3] This inhibition blocks the incorporation of isoleucine into nascent polypeptide chains, thereby halting protein biosynthesis and arresting fungal growth.[1][2][3][4]

Critical Assay Considerations The mechanism of action of this compound presents a unique challenge for in vitro susceptibility testing. The active uptake of the compound into the fungal cell is a critical step for its antifungal activity. This transport system can be competitively inhibited by free amino acids present in standard testing media.

Consequently, standard broth microdilution media, such as RPMI 1640, which is rich in amino acids, are unsuitable for testing this compound as they lead to falsely elevated Minimum Inhibitory Concentrations (MICs).[1] Reproducible and accurate in vitro susceptibility testing of this compound necessitates the use of a chemically defined, amino acid-free medium, such as Yeast Nitrogen Base (YNB) or Yeast Nitrogen Glucose (YNG) medium.[1][2]

Mechanism of Action

The antifungal activity of this compound is initiated by its active transport into the fungal cell. Inside the cytoplasm, this compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase, an essential enzyme responsible for charging tRNA with isoleucine during protein synthesis. By blocking this enzyme, this compound effectively halts protein production, leading to the cessation of fungal growth and replication.

Data Presentation: Quantitative Summary

The following tables summarize key experimental parameters and expected MIC values for Candida albicans when using the described broth microdilution method.

Table 1: Critical Parameters for this compound Broth Microdilution Assay

| Parameter | Recommendation | Rationale / Notes |

|---|---|---|

| Test Medium | Yeast Nitrogen Base (YNB) or Yeast Nitrogen Glucose (YNG) | Chemically defined medium without free amino acids to prevent competitive inhibition of drug uptake.[1][2] |

| Medium pH | 6.0 - 7.0 | Optimal pH for reproducible this compound activity.[1][2] |

| Inoculum Size | 50 - 100 CFU/well | Susceptibility is markedly reduced at inoculum sizes >200 CFU/well.[1] |

| Incubation | 30 - 37°C for 24 hours | MICs can be determined after 24 hours of incubation.[1][2] |

| Endpoint | Prominent decrease in turbidity (Score 2 per CLSI M27-A) | The endpoint is fungistatic, not fungicidal. It is read as a significant reduction in growth compared to the control.[1] |

| Drug Dilution | Two-fold serial dilutions | A typical highest concentration tested is 64 µg/mL.[1] |

Table 2: Published this compound MIC Ranges for Candida albicans

| Strain(s) | Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 69 clinical isolates | Wild-Type | 4 - 32 | [1][2] |

| C. albicans PSCF 0440 | Sensitive Strain | 0.5 - 4 | [1] |

| C. albicans ATCC 90028 | QC / Moderate Susceptibility | 4 - 8 | [1] |

| C. albicans PSCF 0085 | Higher MIC Strain | 8 - 64 |[1] |

Experimental Protocols

This section provides a detailed methodology for determining the MIC of this compound against Candida species.

Experimental Workflow Overview

Materials and Reagents

-

This compound powder

-

Yeast Nitrogen Base (YNB) w/o amino acids

-

D-Glucose (Dextrose)

-

Sterile distilled water

-

Dimethyl Sulfoxide (DMSO, if required for stock solution)

-

Sterile 96-well flat-bottom microtiter plates

-

Candida isolates and Quality Control (QC) strain (e.g., C. albicans ATCC 90028)

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer and 0.5 McFarland standard

-

Sterile tubes, pipettes, and reservoirs

Media Preparation (YNG Broth)

The use of a chemically defined medium is critical.[1][2]

-

Prepare 10X YNB Stock: Dissolve 6.7 g of Yeast Nitrogen Base powder in 100 mL of sterile distilled water.[5][6][7]

-

Prepare 10X Glucose Stock: Dissolve 10 g of D-Glucose in 100 mL of sterile distilled water.

-

Sterilization: Sterilize both stock solutions separately by filtration through a 0.22 µm filter. Do not autoclave YNB solution. [5][7]

-